

Application Notes and Protocols for In Vitro Characterization of UCM-608

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Compound of Interest

Compound Name: UCM 608

Cat. No.: B119978

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Introduction

UCM-608 is a high-affinity melatonin receptor agonist targeting both the MT1 and MT2 subtypes.^[1] Melatonin receptors are G protein-coupled receptors (GPCRs) primarily coupled to Gi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This document provides detailed protocols for the in vitro characterization of UCM-608, including receptor binding affinity and functional activity assays. These protocols are essential for determining the potency and efficacy of UCM-608 and similar compounds in a drug discovery and development setting.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for UCM-608 at the human MT1 and MT2 melatonin receptors.

Receptor Binding Affinity of UCM-608

Parameter	Value
MT1 pKi	10.7
MT2 pKi	10.4

pKi values were determined by radioligand binding assays.

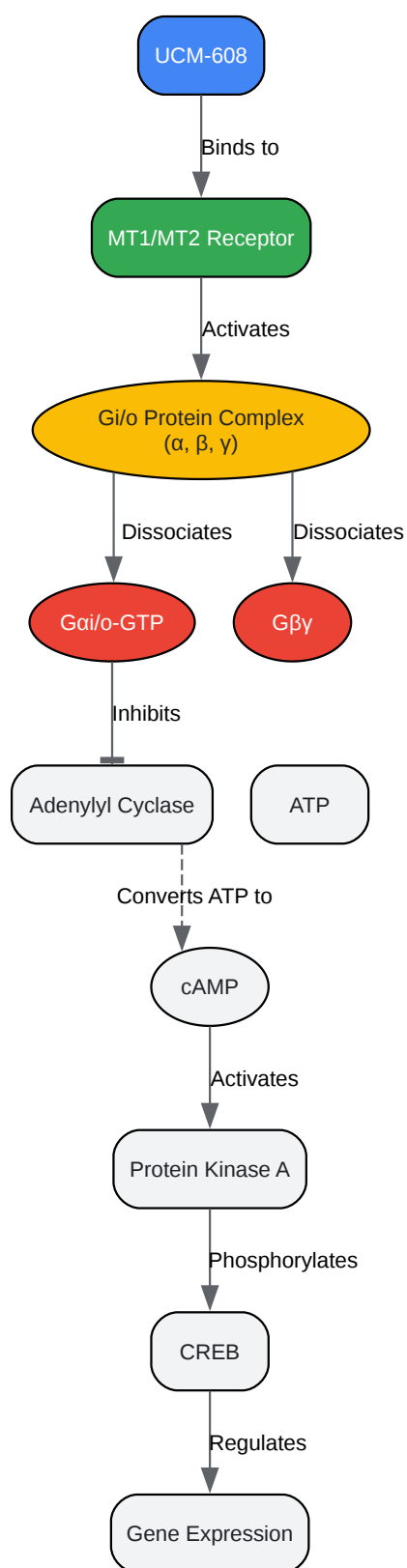
Functional Activity of UCM-608

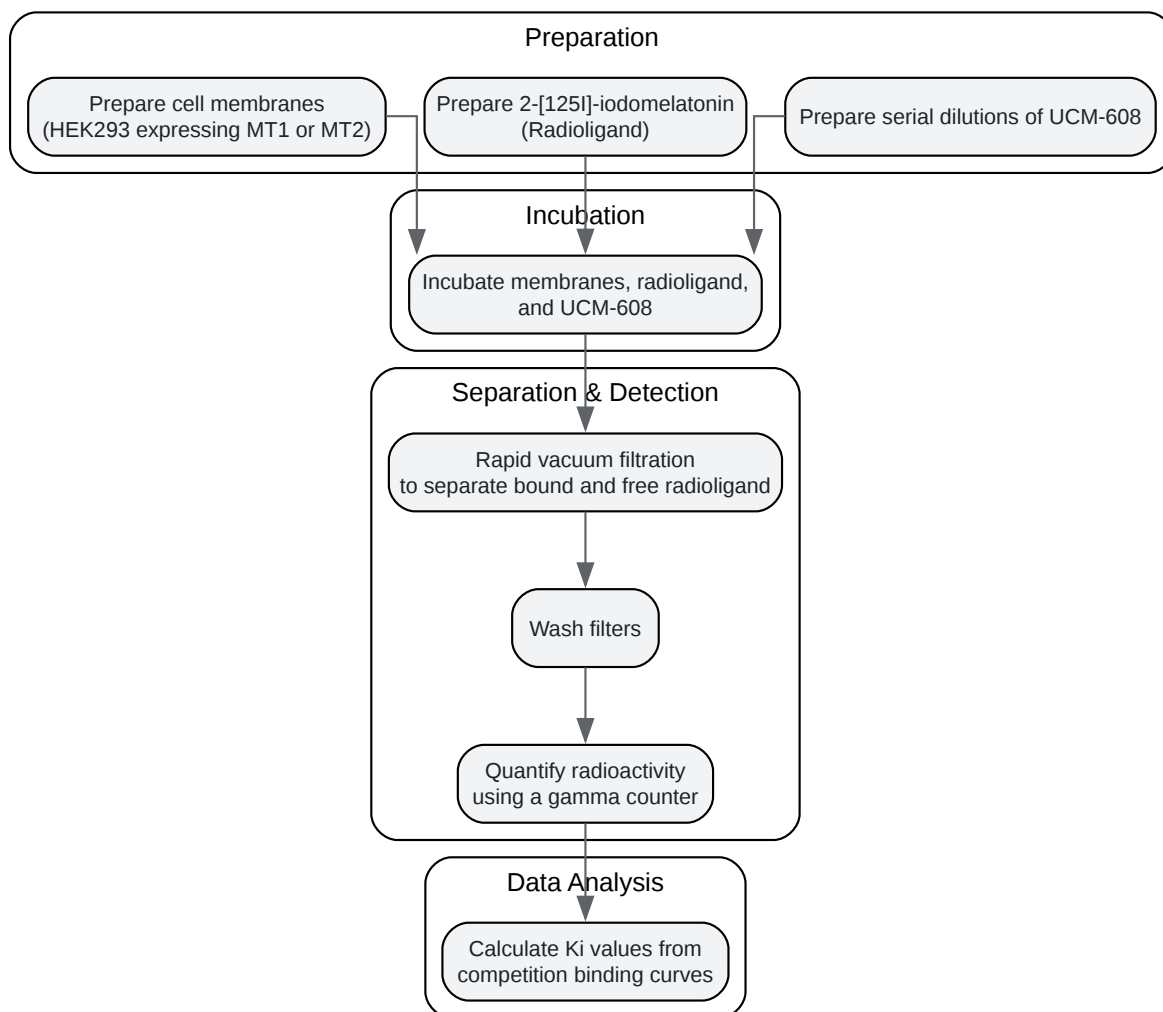
Assay	Parameter	Value
cAMP Inhibition Assay	MT1 pEC50	9.8
	MT2 pEC50	9.5
	MT1 Emax (%)	100
	MT2 Emax (%)	100
GTPyS Binding Assay	MT1 pEC50	9.6
	MT2 pEC50	9.3
	MT1 Emax (%)	98
	MT2 Emax (%)	95

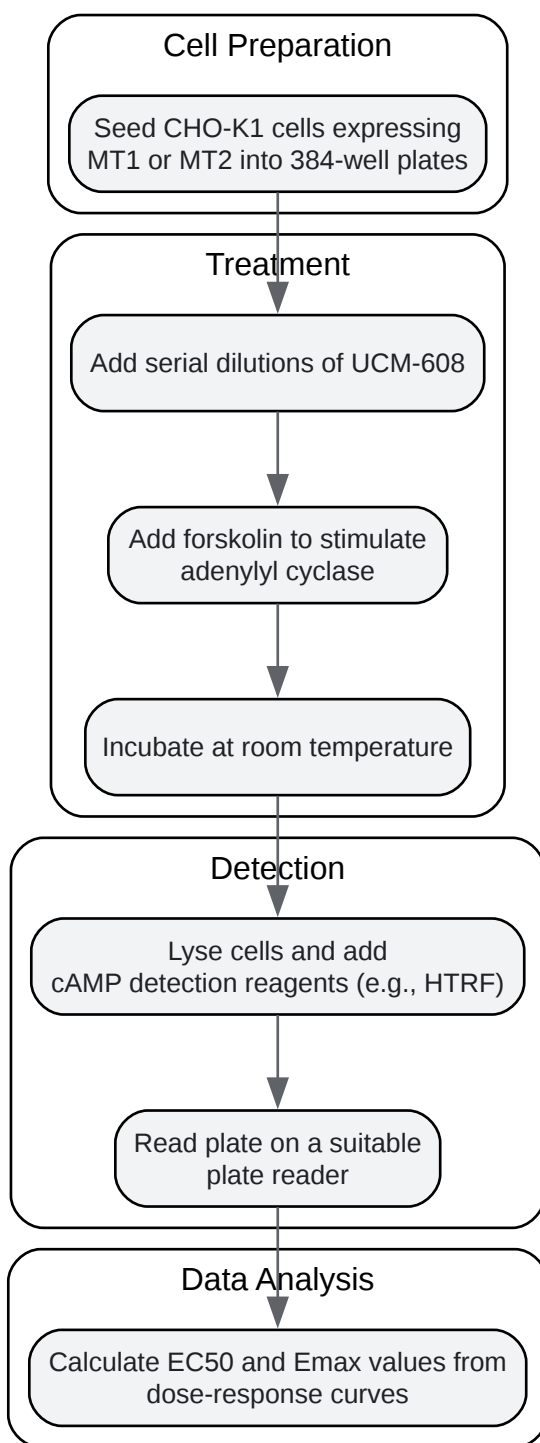
Functional data are representative and may vary between experimental systems.

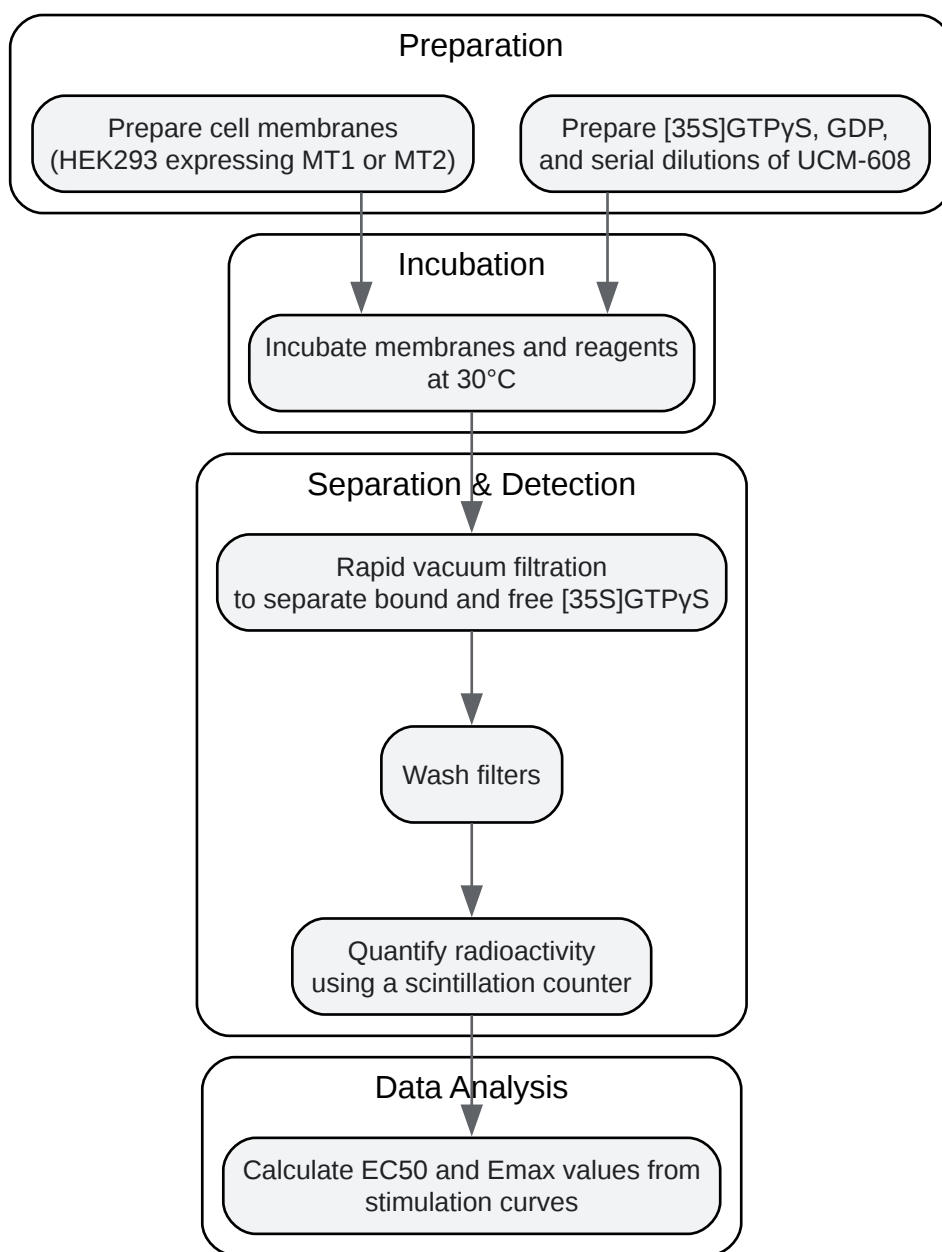
Signaling Pathway

UCM-608, as a melatonin receptor agonist, activates the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.









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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Characterization of UCM-608]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119978#ucm-608-in-vitro-experimental-protocol]

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